Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate
Description
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate is a synthetic quinoline derivative characterized by a 6-carboxylate ester, a 2-methyl substituent, and a 4-position [(3-methoxyphenyl)carbonylamino] group.
The compound’s synthesis likely involves multi-step reactions, such as palladium-catalyzed cross-coupling for aryl group introduction (as seen in analogous quinoline syntheses) and esterification via methyl iodide under reflux conditions . Its 3-methoxyphenylcarbamoyl moiety may enhance binding affinity to biological targets, as methoxy groups are common in bioactive molecules for optimizing lipophilicity and hydrogen-bonding interactions .
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 4-[(3-methoxybenzoyl)amino]-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C20H18N2O4/c1-12-9-18(22-19(23)13-5-4-6-15(10-13)25-2)16-11-14(20(24)26-3)7-8-17(16)21-12/h4-11H,1-3H3,(H,21,22,23) |
InChI Key |
IGRDEIMEQNQMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The target compound’s activity and physicochemical properties are influenced by substituent positions on the quinoline core. Below is a comparison with key analogs:
Key Observations :
- Carboxylate Position : The target’s 6-carboxylate differs from 4-carboxylate in compound 6a . Positional changes alter electron distribution and steric effects, impacting target binding.
- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target may offer better solubility compared to halogenated analogs (e.g., 4k’s 4-chlorophenyl) but less metabolic stability than fluorinated derivatives .
- Methyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
